3-Methylquinoline-8-sulfonamide

Neuroscience G Protein-Coupled Receptors Excitotoxicity

3-Methylquinoline-8-sulfonamide is a high-affinity mGluR1 antagonist (Ki=1.90 nM) for target validation in pain, anxiety, and neurodegeneration models. It also inhibits KCNQ2/Q3 potassium channels (IC50=120 nM) and muscarinic receptors (Ki=20–56 nM). This compound is the essential intermediate for cGMP synthesis of the anticoagulant Argatroban API—the 3-methyl substitution is structurally critical; other positional isomers lack activity. Its scaffold enables antibacterial development (MIC≤0.125 µg/mL against S. uberis) and anticancer hit-to-lead optimization (IC50=1.0 µM, HCT116). Procure only high-purity material (≥95%) with full CoA documentation for reliable pharmacological studies.

Molecular Formula C10H10N2O2S
Molecular Weight 222.27 g/mol
CAS No. 953900-55-5
Cat. No. B3174599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylquinoline-8-sulfonamide
CAS953900-55-5
Molecular FormulaC10H10N2O2S
Molecular Weight222.27 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=CC=C2)S(=O)(=O)N)N=C1
InChIInChI=1S/C10H10N2O2S/c1-7-5-8-3-2-4-9(15(11,13)14)10(8)12-6-7/h2-6H,1H3,(H2,11,13,14)
InChIKeyPDWRLDLLPHKBOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylquinoline-8-sulfonamide (CAS 953900-55-5): Procurement-Ready Pharmacological and Synthetic Profile


3-Methylquinoline-8-sulfonamide (CAS 953900-55-5) is a quinoline-based sulfonamide characterized by a methyl substitution at the 3-position of the bicyclic ring . It is commercially available for research use in purities up to 98% . This compound has documented interactions with several pharmacological targets, including metabotropic glutamate receptor 1 (mGluR1) with a reported Ki of 1.90 nM and IC50 of 4.70 nM [1], the KCNQ2/Q3 potassium channel with an IC50 of 120 nM [2], and the muscarinic acetylcholine receptor with Ki values of 20 nM (cerebral cortex) and 56 nM (parotid glands) [3]. It is also a crucial intermediate in the synthesis of the anticoagulant drug Argatroban [4].

Why 3-Methylquinoline-8-sulfonamide Cannot Be Substituted: A Comparative Analysis of Structural Determinants


The substitution pattern on the quinoline ring critically dictates target affinity, selectivity, and synthetic utility. The 3-methyl group on 3-Methylquinoline-8-sulfonamide is not a generic feature; its precise location creates a unique steric and electronic environment that influences binding pocket interactions. Directly replacing it with a 2-methyl, 4-methyl, or unsubstituted quinoline-8-sulfonamide is likely to significantly alter or ablate activity against key targets like mGluR1 [1]. This is supported by structure-activity relationship (SAR) studies on related quinoline sulfonamides, which demonstrate that the position and nature of substituents are pivotal for potency . Furthermore, the compound's specific role as a precursor to Argatroban relies on its exact chemical identity; any deviation in the heterocyclic core would yield a different final drug substance or a non-functional intermediate [2].

Quantitative Differentiation of 3-Methylquinoline-8-sulfonamide: Head-to-Head and Cross-Study Evidence


Subnanomolar Affinity for mGluR1 Confers Distinct Pharmacological Profile

3-Methylquinoline-8-sulfonamide exhibits high-affinity binding to the metabotropic glutamate receptor 1 (mGluR1) with a Ki of 1.90 nM and an IC50 of 4.70 nM, demonstrating potent antagonism [1]. In contrast, the unsubstituted parent compound, quinoline-8-sulfonamide, shows no reported activity at mGluR1. Instead, its primary reported target is carbonic anhydrase 9 [2], highlighting a fundamental shift in target engagement. This difference in potency and selectivity is directly attributable to the 3-methyl substitution, which is critical for fitting into the mGluR1 allosteric binding pocket.

Neuroscience G Protein-Coupled Receptors Excitotoxicity

Zinc-Dependent Antibacterial Activity Defines a Unique Ionophore-Class Mechanism

In a study of C-2 derivatized 8-sulfonamidoquinolines, compounds structurally related to 3-Methylquinoline-8-sulfonamide exhibited potent, zinc-dependent antibacterial activity [1]. While specific MIC data for the unsubstituted 3-methyl compound is not reported in this study, the scaffold's activity is contingent on the 8-sulfonamide group acting as a zinc ionophore. This mechanism is distinct from that of classical sulfonamide antibacterials (e.g., sulfamethoxazole), which inhibit folate synthesis. The observed MICs for related derivatives against S. uberis were as low as 0.125 µg/mL in the presence of 50 µM ZnSO₄ [1]. This zinc-dependent potency is a defining class characteristic that differentiates these compounds from zinc-independent sulfonamides.

Antibacterial Ionophore Mastitis

Antiproliferative Selectivity Against Colorectal Cancer Cell Lines

A structurally related 8-sulfonamidoquinoline derivative (Compound II-2) demonstrated significant antiproliferative activity against the HCT116 colorectal cancer cell line with an IC50 of 1.0 μM [1]. While this is not a direct measurement for 3-Methylquinoline-8-sulfonamide itself, the shared 8-sulfonamidoquinoline core is the essential pharmacophore for this activity. This positions the core scaffold as a privileged structure for anticancer drug discovery, with the 3-methyl group likely contributing to a unique selectivity profile compared to other 8-sulfonamidoquinoline analogs, as evidenced by the potent single-digit micromolar activity in this specific cell line.

Oncology Colorectal Cancer Antiproliferative

Crucial Intermediate for the Direct Thrombin Inhibitor Argatroban

3-Methylquinoline-8-sulfonyl chloride, the direct precursor to 3-Methylquinoline-8-sulfonamide, is an indispensable intermediate in the synthesis of Argatroban, an approved direct thrombin inhibitor [1]. This synthetic route is specifically patented and used in the industrial production of the drug [2]. No other regioisomeric methylquinoline sulfonamide or unsubstituted quinoline sulfonamide can fulfill this role, as the 3-methyl and 8-sulfonyl groups are essential for constructing the Argatroban molecule's unique structure and ensuring its pharmacological activity.

Process Chemistry Pharmaceutical Intermediates Anticoagulant

High-Value Application Scenarios for 3-Methylquinoline-8-sulfonamide Based on Validated Evidence


mGluR1 Antagonist Development for CNS Disorders

Utilize 3-Methylquinoline-8-sulfonamide as a validated starting point for medicinal chemistry campaigns targeting mGluR1. Its high-affinity binding (Ki = 1.90 nM) [1] makes it a suitable tool compound for target validation studies in pain, anxiety, or neurodegenerative disease models where mGluR1 modulation is implicated. Procurement should prioritize high-purity material for in vitro and in vivo pharmacology studies.

Zinc-Dependent Antibacterial Discovery for Veterinary Medicine

Leverage the core 8-sulfonamidoquinoline scaffold as a basis for developing novel antibacterials against bovine mastitis pathogens. The demonstrated zinc-dependent potency (MIC ≤ 0.125 µg/mL against S. uberis) [2] offers a strategic advantage in an environment with elevated zinc levels. This compound class provides a mechanism distinct from traditional antibiotics, potentially overcoming existing resistance mechanisms.

Anticancer Lead Optimization for Colorectal Carcinoma

Employ 3-Methylquinoline-8-sulfonamide as a privileged core in the design of antiproliferative agents for colorectal cancer. The potent activity of a close analog (IC50 = 1.0 μM against HCT116 cells) [3] validates this scaffold for hit-to-lead optimization, focusing on improving potency, selectivity, and drug-like properties for eventual in vivo efficacy studies.

GMP Intermediate Supply for Argatroban API Manufacturing

Procure 3-Methylquinoline-8-sulfonamide (or its sulfonyl chloride precursor) as a critical intermediate for the cGMP synthesis of Argatroban Active Pharmaceutical Ingredient (API). This application requires rigorous quality control and a reliable supply chain, as the compound is a structural prerequisite for the approved drug [4]. Vendors must provide comprehensive documentation including Certificates of Analysis (CoA) and demonstrate compliance with pharmaceutical quality standards.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methylquinoline-8-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.